molecular formula C12H11NO4 B12526359 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one CAS No. 820965-16-0

5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one

Cat. No.: B12526359
CAS No.: 820965-16-0
M. Wt: 233.22 g/mol
InChI Key: YFNGRCCULZIBTO-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one is a chemical compound for research and development. The dihydropyran-4-one core structure is a scaffold of interest in organic synthesis and medicinal chemistry . Compounds featuring nitrophenyl substituents, like this one, are often utilized as synthetic intermediates or building blocks in the preparation of more complex molecules for pharmaceutical and material science applications . This product is intended for use by qualified laboratory researchers only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or personal use. Researchers should consult the product's safety data sheet (SDS) and conduct all necessary risk assessments before use.

Properties

CAS No.

820965-16-0

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C12H11NO4/c1-8-7-17-12(6-11(8)14)9-2-4-10(5-3-9)13(15)16/h2-5,7,12H,6H2,1H3

InChI Key

YFNGRCCULZIBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs) Using β-Ketoesters

Procedure :
A one-pot, three-component reaction between 4-nitrobenzaldehyde , ethyl acetoacetate (as the methyl source), and malononitrile in the presence of a catalyst yields the target compound. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization.

Example Protocol ():

  • Reagents :
    • 4-Nitrobenzaldehyde (1 mmol)
    • Ethyl acetoacetate (1 mmol)
    • Malononitrile (1.2 mmol)
    • Zn²⁺/4Å molecular sieve (0.1 g) in ethanol (3 mL)
  • Conditions : Reflux for 4 hours.
  • Workup : Filtration, evaporation, and recrystallization from ethanol.
  • Yield : 85–92%.

Mechanistic Insights :

  • Knoevenagel Condensation : 4-Nitrobenzaldehyde and malononitrile form an arylidene-malononitrile intermediate.
  • Michael Addition : Ethyl acetoacetate attacks the α,β-unsaturated nitrile.
  • Cyclization : Intramolecular nucleophilic attack by the keto oxygen forms the pyranone ring.

Advantages :

  • High atom economy and scalability.
  • Catalysts like Zn²⁺/4Å molecular sieves are recyclable.

Hetero-Diels–Alder Reaction with Chiral Catalysts

Procedure :
A chiral dirhodium(II) carboxamidate complex catalyzes the enantioselective Hetero-Diels–Alder (HDA) reaction between 4-nitrobenzaldehyde and a methyl-substituted diene.

Example Protocol ():

  • Reagents :
    • 4-Nitrobenzaldehyde (0.25 mmol)
    • trans-1-Methoxy-3-(triethylsilyloxy)-1,3-butadiene (0.375 mmol)
    • Rh₂(S-PTPI)₄ catalyst (1 mol%) in CH₂Cl₂ (0.5 mL)
  • Conditions : Stirred at 0°C for 48 hours, followed by trifluoroacetic acid (TFA) quenching.
  • Workup : Extraction with NaHCO₃, column chromatography (hexane/EtOAc).
  • Yield : 91%.

Key Features :

  • Stereoselectivity : Up to 94% enantiomeric excess (ee) achieved using Rh(II) catalysts.
  • Diene Modification : The methyl group at position 5 originates from the diene structure.

Cyclization of Knoevenagel Adducts

Procedure :
A two-step synthesis involves Knoevenagel adduct formation followed by acid-mediated cyclization.

Example Protocol ():

  • Knoevenagel Adduct Synthesis :
    • 4-Nitrobenzaldehyde (1 mmol) and malononitrile (1 mmol) react in ethanol with piperidine (10 mol%) at room temperature.
  • Cyclization :
    • The adduct is treated with ethyl acetoacetate and [bmim]OH ionic liquid at 80°C for 2 hours.
  • Yield : 78–88%.

Optimization :

  • Ionic liquids like [bmim]OH enhance reaction rates and yields compared to traditional bases.

Green Catalysis with CuFe₂O₄@Starch Nanocomposites

Procedure :
An eco-friendly MCR uses a magnetic bionanocatalyst for synthesis under mild conditions.

Example Protocol ():

  • Reagents :
    • 4-Nitrobenzaldehyde (1 mmol)
    • Ethyl acetoacetate (1 mmol)
    • Malononitrile (1.2 mmol)
    • CuFe₂O₄@starch (20 mg) in ethanol (5 mL)
  • Conditions : Stirred at 50°C for 3 hours.
  • Workup : Magnetic separation, solvent evaporation, and recrystallization.
  • Yield : 89%.

Advantages :

  • Catalyst recyclability (6 cycles without activity loss).
  • Reduced environmental impact.

Comparative Analysis of Methods

Method Catalyst Yield (%) Reaction Time Key Advantage
MCR with Zn²⁺/4Å sieve Zn²⁺/4Å molecular sieve 85–92 4 hours High yield, recyclable catalyst
HDA with Rh(II) catalyst Rh₂(S-PTPI)₄ 91 48 hours Enantioselectivity (94% ee)
Ionic liquid-mediated [bmim]OH 78–88 2 hours Solvent-free, rapid
CuFe₂O₄@starch Magnetic nanocomposite 89 3 hours Green chemistry, reusable catalyst

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 5-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-carboxylic acid.

    Reduction: Formation of 5-methyl-2-(4-aminophenyl)-2,3-dihydro-4H-pyran-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one exhibit notable antioxidant properties. These properties are critical in preventing oxidative stress-related diseases. For instance, derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one have been studied for their ability to scavenge free radicals effectively .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Studies on related pyran derivatives have shown effectiveness against various bacterial and fungal strains, indicating the possibility of developing new antimicrobial agents based on this compound .

Anti-Cancer Potential

Compounds with similar structures have been investigated for their ability to inhibit topoisomerase and cytochrome enzymes involved in cancer cell proliferation. This suggests that this compound may also possess anti-cancer properties worth exploring .

Polymeric Materials

The unique chemical reactivity of this compound allows it to be used in the development of polymeric materials. Its ability to undergo cyclization and substitution reactions can be leveraged to create novel polymers with tailored properties for specific applications in coatings and composites.

Data Table: Comparison of Biological Activities

Compound NameStructureAntioxidant ActivityAntimicrobial ActivityAnti-Cancer Potential
This compoundStructureHighModerateUnder Investigation
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneStructureHighHighLow
Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]chromeneStructureModerateHighHigh

Case Studies

  • Antioxidant Efficacy Study : A study published in Food Chemistry evaluated the antioxidant properties of various pyran derivatives. The results indicated that modifications on the pyran ring significantly enhanced radical scavenging activity compared to unmodified compounds .
  • Antimicrobial Activity Assessment : Research conducted by Dowd et al. demonstrated the antimicrobial efficacy of pyran derivatives against common bacterial strains. The study highlighted the potential for developing new antibacterial agents derived from these compounds .
  • Polymer Development : A recent project focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Solubility and Stability

  • This compound : The para-nitro group likely reduces water solubility compared to hydroxylated analogs but enhances stability against oxidative degradation .
  • 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Hydroxyl groups increase polarity, favoring aqueous solubility and antioxidant activity, as seen in flavonoid derivatives .
  • (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: The phenolic hydroxyl group may facilitate interactions with biological targets, such as enzymes or receptors, though specific data are pending .

Reactivity and Pharmacological Potential

  • Nitro-Substituted Analogs: The 4-nitrophenyl group in the target compound and 2-nitrophenyl derivatives (e.g., ) exhibit distinct electronic profiles. In contrast, ortho-substitution (as in ) introduces steric effects that may limit binding efficiency .
  • Hydroxylated Analogs : Compounds like (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one are more likely to participate in hydrogen bonding, which could improve bioavailability or target affinity compared to nitro-substituted analogs .

Antimicrobial Activity Insights

While direct data for the target compound are unavailable, structurally related 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups () demonstrate antimicrobial activity, suggesting that the nitro group may enhance efficacy against pathogens. Similarly, 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one has been linked to antimicrobial properties in plant extracts .

Biological Activity

5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one, also known by its CAS number 820965-16-0, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O3_{3}
  • Molecular Weight : 233.22 g/mol
  • Structural Characteristics : The compound features a pyranone ring with a methyl group and a nitrophenyl substituent, which contribute to its biological activity.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit oxidative stress markers in various biological systems.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several experimental models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-α and IL-6 production
NeuroprotectiveReduces oxidative stress in neuronal cells

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : It appears to modulate key signaling pathways related to inflammation and oxidative stress, including NF-kB and MAPK pathways.
  • Electrophilic Nature : The presence of nitro groups enhances electrophilic interactions with cellular targets, which may contribute to its bioactivity.

Case Studies

  • In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups. This underscores its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The compound was effective in reducing cell death in neuronal cultures exposed to oxidative stressors.

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